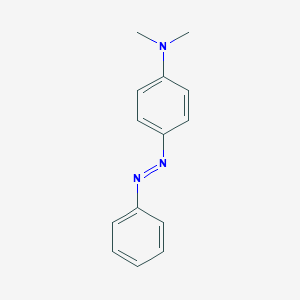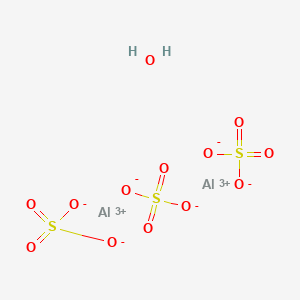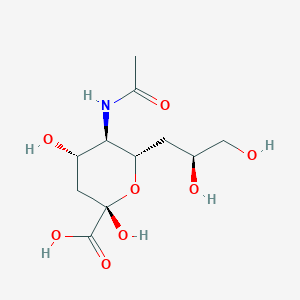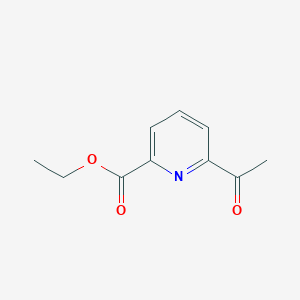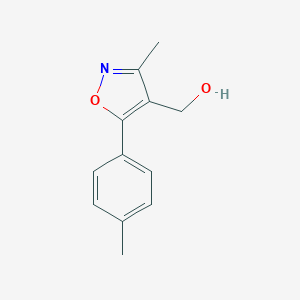
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2. It is also known as M4M and is commonly used in scientific research.
科学研究应用
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the glutamatergic system. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. The glutamatergic system is involved in the regulation of synaptic plasticity and neuronal survival, and its modulation can have neuroprotective effects.
生化和生理效应
The biochemical and physiological effects of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol have been studied in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activation of microglia and astrocytes. It has also been shown to reduce the levels of oxidative stress and to increase the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol in lab experiments include its high purity and stability, its well-established synthesis method, and its potential therapeutic applications. However, its limitations include its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
There are several future directions for the research on (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol. These include:
1. Further studies on its mechanism of action and its potential targets in the inflammatory and neurodegenerative pathways.
2. Optimization of its synthesis method for higher yield and purity.
3. Development of new formulations and delivery methods to improve its solubility and bioavailability.
4. Preclinical and clinical studies to evaluate its safety and efficacy in the treatment of neurodegenerative diseases.
5. Studies on its potential use in other therapeutic areas, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been well-established, and its mechanism of action and biochemical effects have been studied in various models. However, further research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
合成方法
The synthesis of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol involves the reaction of p-tolylhydroxylamine with 3-methyl-4-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride to obtain the final product. This method has been reported in several scientific publications and has been optimized for high yield and purity.
属性
IUPAC Name |
[3-methyl-5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPNLYURXDVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


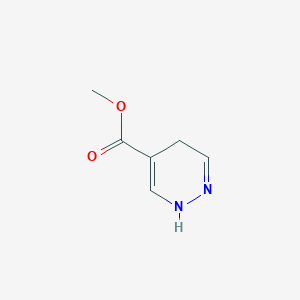
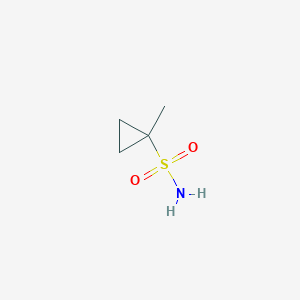
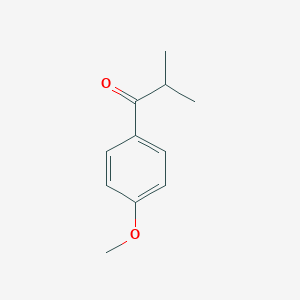
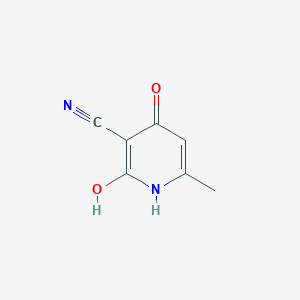
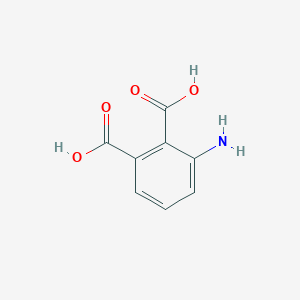
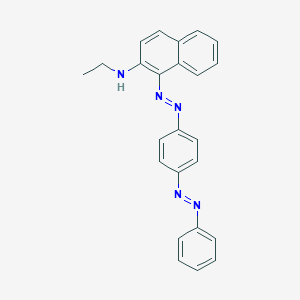
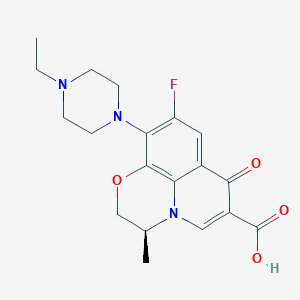
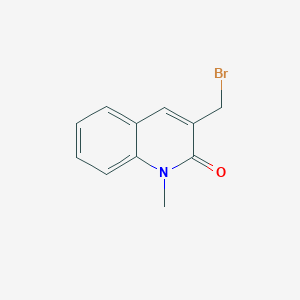
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
